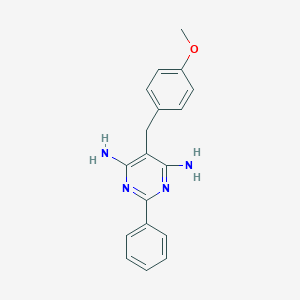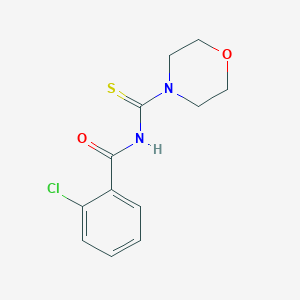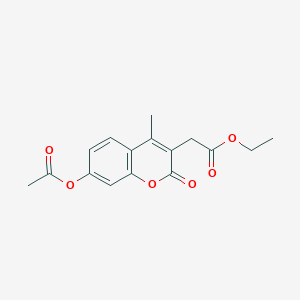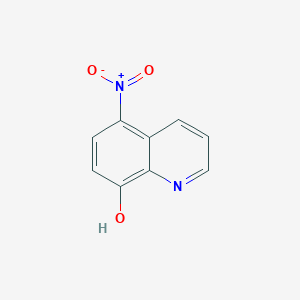![molecular formula C15H13FN2O2S B368743 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 309272-82-0](/img/structure/B368743.png)
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as FSB, is a benzimidazole derivative that has gained attention in recent years due to its potential as a therapeutic agent. FSB has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell proliferation and viral replication. This compound has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, and to reduce liver damage in animal models of hepatitis B virus infection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. However, this compound is not water-soluble, which can make it difficult to administer in some experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Orientations Futures
There are several potential future directions for research on 1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for cancer and viral infections.
Méthodes De Synthèse
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-5,6-dimethylbenzimidazole, followed by purification and isolation of the this compound product. This synthesis method has been optimized and reported in several research articles.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its antiviral properties, specifically against hepatitis B and C viruses. Additionally, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPLLBAMJPPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327092 |
Source


|
| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
309272-82-0 |
Source


|
| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B368687.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine](/img/structure/B368702.png)
![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B368712.png)


![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)